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Compound of Interest

Compound Name: 5-lodosalicylic acid

Cat. No.: B043159

Spectral Properties of 5-lodosalicylic Acid: A
Technical Guide

An In-depth Analysis of NMR, IR, and Mass Spectrometry Data for Researchers and Drug
Development Professionals

This technical guide provides a comprehensive overview of the spectral properties of 5-
lodosalicylic acid, a compound of interest in pharmaceutical and chemical research. The
following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass
spectrometry (MS) characteristics, offering valuable data for compound identification, structural
elucidation, and quality control.

Data Presentation

The spectral data for 5-lodosalicylic acid is summarized in the tables below for ease of
reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
'H NMR Spectral Data
The proton NMR spectrum of 5-lodosalicylic acid, typically recorded in deuterated dimethyl

sulfoxide (DMSO-ds), reveals distinct signals for the aromatic protons and the acidic protons of
the hydroxyl and carboxylic acid groups.
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] Chemical Shift (d) in o Coupling Constant
Assignment Multiplicity .
ppm (J) in Hz
Carboxylic Acid (- )
~11.4 Singlet (broad)
COOH)
Aromatic Proton (H-6) ~8.04 Doublet 2.3
Aromatic Proton (H-4) ~7.78 Doublet of Doublets 8.7,2.3
Aromatic Proton (H-3) ~6.82 Doublet 8.7
Hydroxyl (-OH) Variable (broad) Singlet (broad)

Note: The chemical shifts of the acidic protons (-COOH and -OH) can be variable and are
dependent on concentration and temperature.

13C NMR Spectral Data

The carbon-13 NMR spectrum provides insight into the carbon framework of the molecule. The
spectrum for 5-lodosalicylic acid in DMSO-de shows the following characteristic peaks:

Assignment Chemical Shift () in ppm
Carbonyl Carbon (-COOH) ~171.0

C-2 (C-OH) ~161.1

C-14 ~142.6

C-6 ~136.6

C-1 (C-COOH) ~120.5

C-3 ~117.4

C-5 (C-I) ~80.6

Infrared (IR) Spectroscopy
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The IR spectrum of 5-lodosalicylic acid exhibits characteristic absorption bands

corresponding to its functional groups.

Vibrational Mode

Frequency (cm~1)

Intensity

O-H Stretch (Carboxylic Acid) 3200-2500 Broad, Strong
O-H Stretch (Phenolic) ~3100 Broad, Medium
C=0 Stretch (Carboxylic Acid) ~1670 Strong

C=C Stretch (Aromatic) ~1600, ~1470 Medium-Strong
C-0O Stretch (Phenolic) ~1290 Strong

O-H Bend (Carboxylic Acid) ~1430 Medium

C-| Stretch ~600 Medium

Mass Spectrometry (MS)

Electron lonization Mass Spectrometry (EI-MS) of 5-lodosalicylic acid provides information

about its molecular weight and fragmentation pattern. The molecular formula is C7HsIOs and

the molecular weight is approximately 264.02 g/mol .[1]

m/z Relative Intensity (%) Assignment
264 High Molecular lon [M]*
246 Moderate [M - H20]*
[M - H20 - COJ* or [M -
218 Moderate
COOH]*
121 High [I-CeHa-OH]*
93 High [CeHsO2]*

Experimental Protocols
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The following are generalized experimental protocols for obtaining the spectral data presented

above. Specific instrument parameters may vary.

NMR Spectroscopy (*H and **C)

Sample Preparation: A small amount of 5-lodosalicylic acid (approximately 5-10 mg for *H
NMR, 20-50 mg for 33C NMR) is dissolved in about 0.5-0.7 mL of deuterated dimethyl
sulfoxide (DMSO-ds) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically
used as an internal standard (0O ppm).

Instrumentation: The spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz
or higher).

IH NMR Acquisition: A standard one-pulse sequence is used. Key parameters include a
sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5
seconds, and a spectral width that encompasses all expected proton signals.

13C NMR Acquisition: A proton-decoupled pulse sequence is typically used to simplify the
spectrum and enhance sensitivity. A larger number of scans and a longer relaxation delay
may be required compared to *H NMR due to the lower natural abundance and longer
relaxation times of the *3C nucleus.

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, and the
resulting spectrum is phase- and baseline-corrected. Chemical shifts are referenced to the
internal standard (TMS).

Infrared (IR) Spectroscopy (ATR)

Sample Preparation: A small amount of the solid 5-lodosalicylic acid is placed directly onto
the crystal of an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR
accessory is used.

Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded. The
sample is then brought into contact with the crystal using a pressure clamp to ensure good
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contact. The sample spectrum is then recorded. Typically, 16-32 scans are co-added to
improve the signal-to-noise ratio.

o Data Processing: The sample spectrum is ratioed against the background spectrum to
produce the final absorbance or transmittance spectrum.

Mass Spectrometry (EI-MS)

o Sample Introduction: A small amount of the sample is introduced into the mass spectrometer,
often via a direct insertion probe or after separation by gas chromatography (GC). The
sample is heated to induce vaporization.

« lonization: In the ion source, the vaporized sample molecules are bombarded with a beam of
high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.

e Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

o Detection: The separated ions are detected, and a mass spectrum is generated, which plots
the relative abundance of ions as a function of their m/z ratio.

Visualization

The following diagram illustrates the general workflow for the spectral analysis of a chemical
compound like 5-lodosalicylic acid.
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General Workflow for Spectral Analysis of 5-lodosalicylic Acid
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Caption: Workflow for the spectral analysis of 5-lodosalicylic acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Mass Spec).]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b043159#spectral-properties-of-5-iodosalicylic-acid-
nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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